molecular formula C15H27NOSi B6149198 benzyl({2-[(tert-butyldimethylsilyl)oxy]ethyl})amine CAS No. 227805-74-5

benzyl({2-[(tert-butyldimethylsilyl)oxy]ethyl})amine

Cat. No.: B6149198
CAS No.: 227805-74-5
M. Wt: 265.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl({2-[(tert-butyldimethylsilyl)oxy]ethyl})amine is an organic compound characterized by the presence of a benzyl group attached to an amine functional group, which is further substituted with a 2-[(tert-butyldimethylsilyl)oxy]ethyl group. This compound is notable for its applications in organic synthesis, particularly as a protecting group for amines and alcohols due to the stability conferred by the tert-butyldimethylsilyl (TBDMS) group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl({2-[(tert-butyldimethylsilyl)oxy]ethyl})amine typically involves the reaction of benzylamine with 2-[(tert-butyldimethylsilyl)oxy]ethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction proceeds via nucleophilic substitution, where the amine group of benzylamine attacks the electrophilic carbon of the 2-[(tert-butyldimethylsilyl)oxy]ethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as distillation, recrystallization, or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl({2-[(tert-butyldimethylsilyl)oxy]ethyl})amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the TBDMS group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Benzyl({2-[(tert-butyldimethylsilyl)oxy]ethyl})amine has diverse applications in scientific research:

    Chemistry: It is used as a protecting group for amines and alcohols in organic synthesis, allowing for selective reactions and protecting sensitive functional groups.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of benzyl({2-[(tert-butyldimethylsilyl)oxy]ethyl})amine involves the stabilization of reactive intermediates through the TBDMS group. The TBDMS group provides steric hindrance and electronic effects that protect the amine or alcohol functional group from unwanted reactions. This allows for selective transformations and the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2-[(tert-Butyldimethylsilyl)oxy]ethanol: Similar in structure but with a hydroxyl group instead of an amine.

    tert-Butyldimethylsilyl chloride: Used as a silylation reagent to introduce the TBDMS group.

    2-[(tert-Butyldimethylsilyl)oxy]acetaldehyde: Contains an aldehyde group instead of an amine.

Uniqueness

Benzyl({2-[(tert-butyldimethylsilyl)oxy]ethyl})amine is unique due to its combination of a benzyl group and a TBDMS-protected amine. This structure provides both stability and reactivity, making it a valuable intermediate in organic synthesis and various applications in scientific research.

Properties

CAS No.

227805-74-5

Molecular Formula

C15H27NOSi

Molecular Weight

265.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.